molecular formula C16H15N3O B7825108 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B7825108
M. Wt: 265.31 g/mol
InChI Key: URABVCYBDOYEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. As a pyrazole-5-amine derivative, this scaffold is frequently explored for its potential as a building block in medicinal chemistry and drug discovery. Researchers value this structural motif for its utility in synthesizing more complex heterocyclic systems. Compounds within this chemical class are often investigated for their diverse biological activities, though the specific mechanism of action and research applications for this particular isomer are not fully detailed in the available literature and require further scientific elucidation. The compound must be handled with appropriate safety precautions. As indicated for a close structural analog, potential hazards include causing skin irritation (H315) and serious eye irritation (H319) . Recommended safety measures include washing thoroughly after handling, wearing protective gloves and eye protection, and using only in a well-ventilated area . For optimal stability, it is advised to store the product in a dark place, under an inert atmosphere, and at room temperature . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-20-14-9-7-12(8-10-14)15-11-18-19(16(15)17)13-5-3-2-4-6-13/h2-11H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URABVCYBDOYEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 4 Methoxyphenyl 1 Phenyl 1h Pyrazol 5 Amine

Classical Synthesis Approaches for Pyrazole (B372694) Derivatives

The cornerstone of pyrazole synthesis has historically been the cyclocondensation reaction between a hydrazine (B178648) derivative and a three-carbon synthon. mdpi.combeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward and versatile route to a wide array of substituted pyrazoles. beilstein-journals.org The choice of the three-carbon component dictates the substitution pattern of the final pyrazole ring.

Cyclocondensation Reactions with Hydrazine Derivatives and Carbonyl Systems

The reaction of hydrazines with 1,3-difunctional compounds is the most prevalent method for constructing the pyrazole core. mdpi.comnih.gov Phenylhydrazine (B124118) is a common reactant for the synthesis of N-phenylated pyrazoles like the title compound. The three-carbon component can be a 1,3-dicarbonyl compound, an α,β-unsaturated carbonyl compound, or a β-enaminone, among others. mdpi.com

The condensation of a 1,3-dicarbonyl compound with a hydrazine is a direct method for forming the pyrazole ring. mdpi.combeilstein-journals.org In the context of synthesizing the target molecule, a potential 1,3-dicarbonyl precursor would be 1-(4-methoxyphenyl)-2-phenyl-1,3-butanedione. The reaction with phenylhydrazine would proceed through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The general reaction is depicted below:

Scheme 1: General synthesis of pyrazoles from 1,3-dicarbonyl compounds and phenylhydrazine.

Reactant 1Reactant 2ProductConditions
1,3-DiketonePhenylhydrazine1-PhenylpyrazoleAcidic or basic catalysis, often with heating

α,β-Unsaturated ketones and aldehydes can also serve as three-carbon synthons for pyrazole synthesis. nih.govnih.gov The reaction with a hydrazine typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by cyclization and oxidation. beilstein-journals.org For the synthesis of 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, a potential α,β-unsaturated precursor would be (E)-3-amino-2-(4-methoxybenzoyl)-3-phenylacrylonitrile. The reaction with phenylhydrazine would lead to the desired 5-aminopyrazole. The use of α,β-unsaturated carbonyl compounds often results in the initial formation of a pyrazoline, which then requires an oxidation step to furnish the aromatic pyrazole. nih.gov

Precursor TypeHydrazine DerivativeIntermediateFinal Product
α,β-Unsaturated KetonePhenylhydrazinePyrazolinePyrazole (after oxidation)
α,β-Unsaturated NitrilePhenylhydrazineAminopyrazolineAminopyrazole (after oxidation)

β-Enaminones and β-ketonitriles are particularly valuable precursors for the synthesis of aminopyrazoles. nih.govbeilstein-journals.org The most direct and versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov For the specific synthesis of this compound, a highly relevant precursor is 2-(4-methoxybenzoyl)-2-phenylacetonitrile. The reaction with phenylhydrazine would involve the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the carbonyl carbon to form a hydrazone. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole. beilstein-journals.org

The reaction proceeds as follows:

Scheme 2: Synthesis of 5-aminopyrazoles from β-ketonitriles and phenylhydrazine.

β-KetonitrileHydrazineProductKey Steps
2-(4-methoxybenzoyl)-2-phenylacetonitrilePhenylhydrazineThis compound1. Hydrazone formation 2. Intramolecular cyclization

Regioselectivity Considerations in Pyrazole Ring Formation

When unsymmetrical 1,3-dicarbonyl compounds or other unsymmetrical precursors react with substituted hydrazines like phenylhydrazine, the formation of two possible regioisomers is a significant challenge. mdpi.comnih.gov

The reaction of an unsymmetrical 1,3-diketone, such as R1-CO-CH2-CO-R2, with phenylhydrazine can yield two different pyrazole isomers. The initial nucleophilic attack of the phenylhydrazine can occur at either of the two carbonyl carbons, which may have different reactivities due to electronic and steric factors of the R1 and R2 groups. nih.gov The subsequent cyclization then leads to a mixture of regioisomers.

For instance, the reaction of 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione (B3055168) with phenylhydrazine could potentially yield both 1,3-diphenyl-5-(4-methoxyphenyl)-1H-pyrazole and 1,5-diphenyl-3-(4-methoxyphenyl)-1H-pyrazole. The control of regioselectivity often depends on the reaction conditions, such as pH and solvent, as well as the nature of the substituents on both reactants. nih.gov In acidic media, the reaction is generally kinetically controlled, while under basic or neutral conditions, thermodynamic control may prevail, although this is not a universal rule. The steric hindrance of the substituents can also play a crucial role in directing the initial attack of the hydrazine. beilstein-journals.org

Below is a table summarizing the factors influencing regioselectivity in pyrazole synthesis:

FactorInfluence on RegioselectivityExample
Electronic Effects of Substituents Electron-withdrawing groups can activate a carbonyl group for nucleophilic attack.In a diketone with one aryl and one alkyl substituent, the hydrazine may preferentially attack the more electrophilic carbonyl carbon.
Steric Hindrance Bulky substituents can hinder the approach of the hydrazine to a nearby carbonyl group.A sterically demanding group may direct the hydrazine to the less hindered carbonyl.
Reaction Conditions (pH) The pH of the reaction medium can influence which nitrogen of the substituted hydrazine is more nucleophilic and which carbonyl group is more reactive.In acidic conditions, the reaction may favor one isomer, while basic conditions may favor the other. nih.gov
Solvent The polarity of the solvent can affect the stability of the transition states leading to the different isomers.A change in solvent can sometimes alter the ratio of the isomeric products.

The synthesis of a single, desired regioisomer is a primary goal in synthetic organic chemistry, and various strategies, including the use of pre-functionalized synthons or specific catalytic systems, are often employed to overcome the challenge of isomeric byproduct formation.

Methodologies for Achieving Regiospecific Synthesis

The paramount challenge in the synthesis of asymmetrically substituted pyrazoles, such as this compound, is controlling the regioselectivity of the reaction. The classical and most direct route to 5-aminopyrazoles involves the condensation reaction between a β-ketonitrile and a substituted hydrazine. nih.gov For the target compound, the key precursors are 2-(4-methoxyphenyl)-3-oxobutanenitrile (B1267363) and phenylhydrazine.

The reaction proceeds via the initial formation of a hydrazone intermediate. The subsequent intramolecular cyclization can, in theory, produce two different regioisomers. Achieving regiospecificity for the desired 5-amino isomer depends on several factors:

Nucleophilicity of Hydrazine Nitrogens: In phenylhydrazine, the two nitrogen atoms have different nucleophilicities. The terminal NH2 group is generally more nucleophilic and is expected to initiate the attack on one of the carbonyl carbons of the β-ketonitrile.

Reaction Conditions (pH): The pH of the reaction medium can significantly influence the reaction pathway. Acidic conditions can protonate the hydrazine, altering its nucleophilicity, while basic conditions can deprotonate the β-ketonitrile, forming an enolate. Cyclization under basic conditions often favors the formation of the 3-aminopyrazole (B16455) isomer as a single regioisomer in excellent yield. nih.gov

Steric and Electronic Effects: The substituents on both the hydrazine and the β-ketonitrile play a crucial role. The electronic properties of the phenyl and methoxyphenyl groups can influence the electrophilicity of the carbonyl and nitrile carbons, directing the cyclization to a specific outcome. Research on the reaction between benzoylacetonitrile (B15868) and substituted hydrazines has demonstrated that the reaction can be highly regiospecific, yielding a single product. nih.gov

A general pathway for the regiospecific synthesis is outlined below:

StepReactantsIntermediate/ProductKey Consideration
1 Phenylhydrazine + 2-(4-methoxyphenyl)-3-oxobutanenitrileHydrazone IntermediateControl of reaction conditions (temperature, solvent) to favor the initial condensation at the desired carbonyl group.
2 Hydrazone IntermediateThis compoundIntramolecular cyclization involving the nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, followed by tautomerization. The choice of catalyst (acid or base) is critical for directing the regioselectivity.

Advanced Synthetic Strategies

To overcome the limitations of conventional synthesis, such as long reaction times, harsh conditions, and environmental concerns, several advanced strategies have been developed for pyrazole synthesis. benthamdirect.com These methods are directly applicable to the synthesis of this compound.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. rsc.orgdergipark.org.tr This technique utilizes the efficient heating of polar molecules through the direct interaction of the substrate and solvent with microwaves. dergipark.org.tr In the context of pyrazole synthesis, microwave-assisted methods have been successfully employed for the reaction of chalcones with hydrazines and for one-pot multicomponent reactions. rsc.orgnih.govresearchgate.net This approach offers a time-efficient and eco-friendly methodology for producing pyrazole derivatives. rsc.org For instance, syntheses that require 10-12 hours under conventional reflux can be completed in 5-7 minutes with microwave assistance, with improved yields. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

MethodReaction TimeYieldConditionsReference
Conventional Heating10–12 hours59–71%Reflux rsc.org
Microwave Irradiation5–7 minutesGood180 W rsc.org
Conventional HeatingSeveral hoursModerateHeating nih.gov
Microwave IrradiationMinutesImprovedMicrowave Reactor nih.gov

Ultrasound-Assisted Synthesis for Milder Conditions

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This method provides an alternative to high temperatures, allowing reactions to proceed under milder conditions. rsc.orgrsc.org The formation and collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields. benthamdirect.com This technique has been successfully applied to the synthesis of various pyrazole and pyrazoline derivatives, proving to be an environmentally sustainable process. nih.gov It is particularly valuable for processes that require milder conditions than those used in microwave synthesis. rsc.org

Mechanochemical Activation in Pyrazole Synthesis

Mechanochemical synthesis, typically involving ball milling, represents a significant advance in green chemistry by enabling reactions to occur in the absence of solvents. rsc.org This technique uses mechanical energy to activate reactants and promote solid-state reactions. thieme-connect.com The one-pot synthesis of pyrazoles from chalcones and hydrazines under mechanochemical ball milling has been shown to shorten reaction times, improve yields, and avoid the use of hazardous solvents compared to traditional solution-phase methods. thieme-connect.comthieme-connect.com The workup is often simplified to dispersing the reaction mixture in water and filtering the product, making it an efficient and green alternative. thieme-connect.com While less frequently employed than microwave or ultrasound methods, mechanochemical activation offers distinct advantages in sustainability. rsc.orgrsc.org

Solvent-Free Reaction Protocols

Solvent-free reactions are a cornerstone of green chemistry, minimizing waste and avoiding the use of often toxic and volatile organic solvents. benthamdirect.com These reactions can be conducted using microwave irradiation or mechanochemical activation, as well as by heating the neat mixture of reactants. rsc.orgrsc.org One-pot multicomponent syntheses of pyrazole derivatives have been effectively carried out under solvent-free conditions, often with the aid of a catalyst. rsc.org For example, the synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved by heating the precursor amine and aldehyde under solvent-free conditions, highlighting the operational simplicity and efficiency of this approach. mdpi.com

Green Chemistry Principles in Pyrazole Synthesis

The synthesis of pyrazole derivatives is increasingly guided by the principles of green chemistry, which aim to design chemical processes that are environmentally benign. nih.govacs.org This approach emphasizes strategies that are efficient, high-yielding, atom-economical, and operationally simple. nih.govresearchgate.net Key aspects include:

Use of Green Solvents: Employing environmentally friendly solvents like water or ethanol, or conducting reactions under solvent-free conditions. benthamdirect.comnih.gov

Alternative Energy Sources: Utilizing renewable energy sources such as microwaves and ultrasound to enhance reaction efficiency and reduce energy consumption. nih.govresearchgate.net

Recyclable Catalysts: Incorporating catalysts that can be easily recovered and reused, minimizing waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

These green strategies are not mutually exclusive and are often combined to develop highly sustainable and efficient pathways for the synthesis of complex molecules like this compound. benthamdirect.comnih.gov

Catalytic Methodologies for Pyrazole Formation

The synthesis of the 5-aminopyrazole scaffold, a core component of this compound, can be significantly enhanced through various catalytic methodologies. These methods often improve reaction rates, yields, and regioselectivity compared to non-catalytic routes. Catalysts are employed in key synthetic pathways, such as the condensation of β-ketonitriles with hydrazines and the cyclization of α,β-unsaturated compounds.

A range of catalysts have been explored for these transformations. For instance, the condensation of chalcones with hydrazines to form pyrazoles has been effectively catalyzed by copper triflate [Cu(OTf)₂] in an ionic liquid medium. nih.gov Lewis acids, such as Aluminum Chloride (AlCl₃), are also utilized to activate carbonyl groups, facilitating nucleophilic attack by hydrazine and subsequent cyclization. beilstein-journals.org Furthermore, modern catalytic systems involving nanoparticles have been developed. Catalysts like copper(II) oxide supported on zirconia (CuO/ZrO₂) and various magnetic nanoparticle-based catalysts have demonstrated high efficiency and recyclability in pyrazole synthesis. beilstein-journals.orgresearchgate.net An iodine(III)-catalyzed synthesis from α,β-unsaturated hydrazones provides another route to functionalized pyrazoles. organic-chemistry.org These diverse catalytic options allow for the selection of optimal conditions based on substrate compatibility and desired reaction efficiency.

Table 1: Selected Catalysts in Pyrazole Synthesis

Catalyst TypeSpecific ExampleApplicationReference
Lewis AcidAluminum Chloride (AlCl₃)Multicomponent pyrazole synthesis beilstein-journals.org
Transition Metal SaltCopper Triflate [Cu(OTf)₂]Condensation of chalcones with hydrazines nih.gov
Molecular HalogenMolecular Iodine (I₂)Multicomponent pyrazole synthesis beilstein-journals.org
NanoparticleCuO/ZrO₂Solid-state mediated pyrazole synthesis beilstein-journals.org
OrganocatalystL-prolineThree-component reaction of 5-aminopyrazoles nih.gov
EnzymeLipaseOne-pot synthesis of 1,3,5-trisubstituted pyrazoles acs.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient and atom-economical pathway to complex molecules like this compound. nih.gov These strategies are particularly valuable for building the substituted 5-aminopyrazole core in a one-pot fashion, avoiding the need to isolate intermediates. beilstein-journals.org

A prominent MCR for synthesizing 5-aminopyrazoles involves the condensation of an aldehyde, an active methylene (B1212753) nitrile (such as malononitrile), and a hydrazine. beilstein-journals.org In the context of the target compound, this would involve 4-methoxybenzaldehyde, malononitrile (B47326), and phenylhydrazine. The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated nitrile, which then undergoes a Michael addition-cyclization sequence with the hydrazine. beilstein-journals.org

The efficiency of these MCRs is often enhanced by catalysis. A variety of catalysts can be employed, including Lewis acids like Ytterbium(III) perfluorooctanoate [Yb(PFO)₃], which activates and stabilizes the enol tautomer of β-ketoesters in related reactions. beilstein-journals.org Other effective catalysts include molecular iodine, AlCl₃, and various solid-state and nanoparticle-mediated systems, which can facilitate the reaction under mild conditions. beilstein-journals.orgresearchgate.net The choice of catalyst can influence reaction times and yields, making MCRs a versatile and powerful tool for generating libraries of substituted pyrazoles. beilstein-journals.orgscirp.org

Table 2: Components for Multicomponent Synthesis of the Target Pyrazole Core

ComponentRoleSpecific Compound for Target Synthesis
AldehydeProvides the C4 substituent4-Methoxybenzaldehyde
Active Methylene NitrileProvides C3 and the nitrile for the amino groupMalononitrile
HydrazineProvides the N1 and N2 atoms of the pyrazole ringPhenylhydrazine

Polymer-Supported Reagents in Multi-Step Synthesis

The use of polymer-supported reagents represents a significant advancement in multi-step synthesis, streamlining purification processes and enabling automation. In the synthesis of 5-aminopyrazoles, solid-phase methodologies offer advantages over traditional solution-phase chemistry by simplifying the removal of excess reagents and by-products through simple filtration. nih.gov

One reported solid-phase synthesis of 5-aminopyrazoles utilizes an enamine nitrile anchored to a polymer resin. nih.gov This polymer-bound starting material is first hydrolyzed to generate a supported β-ketonitrile derivative. This key intermediate, still attached to the solid support, is then reacted with a hydrazine (such as phenylhydrazine) in solution. The subsequent cyclization reaction occurs on the resin, forming the desired pyrazole ring. The final 5-aminopyrazole product is then cleaved from the polymer support, yielding the pure compound after filtration to remove the resin. This approach avoids the use of potentially unstable β-ketonitriles in solution and simplifies the purification of the final product. nih.gov

More recently, pyrazole-based microporous organic polymers have been synthesized and used as supports for catalysts, for example, in fixing silver nanoparticles for CO₂ capture and carboxylation reactions. researchgate.netacs.org While this application involves using a pre-formed pyrazole polymer as a support, it highlights the integration of polymer chemistry with pyrazole synthesis and functionalization.

Derivatization and Functionalization of the this compound Core

The this compound molecule possesses several reactive sites that allow for further chemical modification. 5-Aminopyrazoles are polyfunctional compounds with three primary nucleophilic centers: the exocyclic amino group at position 5 (5-NH₂), the pyrazole ring nitrogen at position 1 (N1-H, if unsubstituted), and the carbon at position 4 (C4-H, if unsubstituted). nih.gov For the target compound, the N1 and C4 positions are already substituted with phenyl and 4-methoxyphenyl (B3050149) groups, respectively. Therefore, the primary sites for derivatization are the exocyclic 5-amino group and, to a lesser extent, the N2 atom of the pyrazole ring. The general order of nucleophilic reactivity is 5-NH₂ > 1-NH > 4-CH. nih.gov

Chemical Transformations at the Pyrazole Nitrogen Atoms

In this compound, the nitrogen atom at position 1 is part of a tertiary amine, bonded to two carbon atoms within the pyrazole ring and the phenyl substituent. Consequently, it is not nucleophilic and does not readily undergo further substitution reactions like alkylation or acylation.

The nitrogen atom at position 2, while part of the aromatic system, possesses a lone pair of electrons and can potentially act as a nucleophile. However, its reactivity is significantly lower than that of the exocyclic 5-amino group. Reactions at the N2 position, such as quaternization with potent alkylating agents, are possible but less common. Copper-catalyzed N-arylation methods have been developed for nitrogen heterocycles, but these typically require an N-H bond for efficient coupling. organic-chemistry.org Therefore, functionalization at the pyrazole nitrogen atoms of the target compound is limited, with the vast majority of derivatization occurring at the more nucleophilic amino group.

Modifications at the Amino Group (Position 5)

The exocyclic primary amino group at the C5 position is the most nucleophilic and reactive site on the this compound core. nih.gov This amine readily undergoes a variety of chemical transformations common to primary aromatic amines, allowing for the synthesis of a wide array of derivatives. These reactions include acylation, sulfonylation, alkylation, and diazotization. For instance, acylation and carbamoylation reactions have been shown to proceed regioselectively at the 5-amino group. researchgate.net

Formation of Schiff Bases

A particularly common and straightforward derivatization of the 5-amino group is its condensation with aldehydes or ketones to form Schiff bases (or imines). chemrxiv.org This reaction typically occurs by refluxing the 5-aminopyrazole with the desired carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). scielo.org.co The formation of the C=N double bond extends the conjugation of the system and provides a versatile synthetic handle for further transformations.

A wide variety of substituted aromatic and aliphatic aldehydes can be used in this reaction, leading to a diverse library of Schiff base derivatives. scielo.org.conih.gov The properties of the resulting imine can be tuned by the choice of the substituent on the aldehyde.

Table 3: Examples of Schiff Base Formation from a 5-Aminopyrazole Core

5-Aminopyrazole DerivativeAldehyde ReactantResulting Schiff Base Structure (Illustrative)Reference
4-AminoantipyrineSubstituted Benzaldehydes4-(Benzylideneamino)antipyrine derivatives nih.gov
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeAromatic Amines (reverse reaction)N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives scielo.org.co
This compound4-Nitrobenzaldehyde(E)-N-(4-nitrobenzylidene)-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amineN/A (Illustrative)
This compoundSalicylaldehyde2-(((4-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)imino)methyl)phenolN/A (Illustrative)
Synthesis of N-Pyrazolyl Amines

The principal and most direct route to N-aryl-5-aminopyrazoles, such as the target compound, involves the cyclocondensation reaction between a suitably substituted β-ketonitrile and an arylhydrazine. iucr.orgnih.gov For the synthesis of this compound, the key starting materials are 2-cyano-2-(4-methoxyphenyl)acetaldehyde (or a chemical equivalent like a β-ketonitrile) and phenylhydrazine.

The reaction mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on the carbonyl carbon of the β-ketonitrile. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine moiety onto the carbon of the nitrile group. Tautomerization of the resulting cyclic intermediate then leads to the formation of the aromatic 5-aminopyrazole ring. nih.gov

An efficient, one-pot, telescoped approach for the synthesis of N-aryl-5-aminopyrazoles directly from anilines has also been developed. This method avoids the isolation of the often toxic arylhydrazine intermediate and proceeds in aqueous conditions, presenting a more environmentally benign alternative. rsc.org

Substituent Effects on Reaction Mechanisms and Yields

The regioselectivity of the reaction between an unsymmetrical hydrazine, such as phenylhydrazine, and a β-dicarbonyl or related compound is a critical factor that is governed by both steric and electronic effects, as well as the reaction conditions. Phenylhydrazine possesses two nitrogen atoms with different nucleophilicity; the terminal NH2 group is generally more nucleophilic.

The presence of a methoxy (B1213986) group on the C4-phenyl substituent of the pyrazole ring, being an electron-donating group, can influence the electron density of the pyrazole ring in the final product. In the synthesis of related pyrazolo[3,4-b]pyridines from 5-aminopyrazoles, it has been observed that the presence of an electron-withdrawing group on an aryl ring can lead to higher yields due to increased electrophilicity of a carbonyl carbon involved in the cyclization. mdpi.com Conversely, electron-donating groups might have a different impact on reaction rates and yields.

The reaction conditions, particularly the pH, play a crucial role in directing the regioselectivity. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of the nitrogen atoms and potentially favoring the formation of one regioisomer over the other.

Novel Synthetic Routes for Advanced Derivatives

The 5-amino group and the C4 position of the pyrazole ring in this compound serve as versatile handles for the synthesis of a wide array of advanced derivatives, particularly fused heterocyclic systems. These derivatives often exhibit interesting photophysical properties and biological activities.

One of the most prominent applications of 5-aminopyrazoles is in the synthesis of pyrazolo[3,4-b]pyridines . These fused heterocycles can be constructed through the reaction of the 5-aminopyrazole with various 1,3-dielectrophilic synthons, such as α,β-unsaturated ketones, β-ketoesters, and azlactones. mdpi.comnih.gov The reaction typically proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization. mdpi.com

Another important class of derivatives accessible from 5-aminopyrazoles are pyrazolo[1,5-a]pyrimidines . These are synthesized by reacting the 5-aminopyrazole with β-diketones or related compounds. The regioselectivity of this condensation can be influenced by the substituents on both reactants. For instance, the condensation of 4-aryl-5-aminopyrazoles with trifluoromethyl-β-diketones has been shown to be regioselective. mdpi.com

Furthermore, the C4 position of the pyrazole ring can be functionalized to introduce additional diversity. For example, C4-arylation of 5-aminopyrazoles has been achieved, offering a pathway to novel tetra-substituted pyrazole derivatives. nih.gov

The amino group at the C5 position can also be derivatized. For instance, it can react with various electrophiles to form amides, sulfonamides, or participate in condensation reactions to yield imines, which can be further modified. mdpi.com

Below is a table summarizing some of the key reactants and the resulting advanced derivatives that can be synthesized from 5-aminopyrazole precursors.

Starting 5-Aminopyrazole DerivativeReactantResulting Advanced DerivativeReference
3-Methyl-1-phenyl-1H-pyrazol-5-amineα,β-Unsaturated KetonesPyrazolo[3,4-b]pyridines mdpi.com
5-Aminopyrazole4-Arylidene-2-phenyloxazol-5(4H)-ones (Azlactones)Pyrazolo[3,4-b]pyridin-6-ones nih.gov
4-Aryl-5-aminopyrazolesTrifluoromethyl-β-diketonesPyrazolo[1,5-a]pyrimidines mdpi.com
5-AminopyrazolesN-ArylmaleimidesPyrazolo[1,5-a]pyrimidine-7-carboxamides and Pyrazolo[3,4-b]pyridine-4-carboxamides researchgate.net

Advanced Structural Elucidation and Molecular Architecture

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of molecular structures, providing precise data on bond lengths, angles, and the spatial arrangement of atoms. While a specific crystallographic report for 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine was not identified, extensive analysis of its regioisomers and closely related derivatives provides a robust framework for understanding its molecular architecture. The study of isomers, such as 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, is particularly crucial as synthetic routes can produce multiple regioisomers, making X-ray diffraction the definitive method for structural confirmation. nih.govresearchgate.net

Determination of Molecular Geometry and Conformation

For the closely related regioisomer, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, single-crystal X-ray analysis confirmed a structure where the methoxybenzyl group is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.0354 Å. nih.gov The molecule adopts a twisted conformation, which is a common feature for multi-aryl substituted heterocyclic systems.

Dihedral Angle Analysis of Constituent Rings (Pyrazole, Methoxyphenyl, Phenyl)

The degree of twisting between the constituent rings is quantified by the dihedral angle. This parameter is critical as it influences the molecule's electronic properties and packing efficiency in the solid state. In various 1,5-disubstituted pyrazoles, the phenyl group at the N1 position is typically twisted relative to the pyrazole (B372694) ring, with observed dihedral angles often falling around 43-48°. nih.govnih.gov

CompoundRing 1Ring 2Dihedral Angle (°)Reference
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-aminePyrazolePhenyl29.41 (5) nih.gov
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-aminePyrazoleMethoxyphenyl37.01 (5) nih.gov
5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acidPyrazoleMethoxyphenyl52.34 (7) nih.gov
5-Chloro-1-phenyl-1H-pyrazol-4-aminePyrazolePhenyl45.65 (6) nih.gov
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acidPyrazolePhenyl48.13 (3) nih.gov

Identification and Characterization of Intermolecular Interactions

The solid-state architecture of pyrazole derivatives is governed by a network of non-covalent interactions, with hydrogen bonding playing a preeminent role. These interactions dictate how molecules recognize each other and assemble into ordered, three-dimensional structures.

N-H⋯N Hydrogen Bonding Networks

A characteristic feature of 5-aminopyrazoles is the presence of both a hydrogen bond donor (the amino N-H group) and acceptor sites (the sp²-hybridized N2 atom of the pyrazole ring). This arrangement facilitates the formation of robust intermolecular N-H⋯N hydrogen bonds. nih.gov In the crystal structure of the regioisomer 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, this interaction links symmetry-related molecules into a C(5) chain motif that propagates along one of the crystallographic axes. nih.gov Similarly, in other aminopyrazoles, these N-H⋯N bonds connect molecules into chains or more complex sheet-like structures, demonstrating a reliable and predictable supramolecular synthon. nih.govresearchgate.net

CompoundDonor-H···AcceptorD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)MotifReference
rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-oneN-H···N3.064 (3)2.20165C(10) Chain researchgate.net
rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-oneN-H···N3.077 (3)2.20172C(10) Chain researchgate.net
5-Chloro-1-phenyl-1H-pyrazol-4-amineN-H···NNot specifiedNot specifiedNot specifiedC(5) Chain nih.gov
O-H⋯N Hydrogen Bonding in Derivatives

In derivatives of the title compound that contain hydroxyl (-OH) groups, strong O-H⋯N hydrogen bonds are expected to form. The hydroxyl group is a more acidic proton donor than an amino group, leading to a more powerful interaction with the nitrogen acceptor of the pyrazole ring. For example, studies on related pyrazoline derivatives show that even weaker N-H donors readily form hydrogen bonds with oxygen acceptors (N-H⋯O). nih.gov In carboxylic acid derivatives of pyrazoles, classic O-H⋯O hydrogen bonds lead to the formation of centrosymmetric dimers, which are then further linked by other interactions like N-H⋯N bonds. nih.govnih.gov This illustrates the versatility of the pyrazole core in participating in various hydrogen bonding motifs depending on the functional groups present.

Role of Hydrogen Bonding in Supramolecular Assembly

Hydrogen bonding is a primary driving force in the crystal engineering of pyrazole-containing compounds. csic.es The directionality and specificity of these bonds allow for the rational design of supramolecular architectures. The N-H⋯N interaction in aminopyrazoles is a highly effective tool for assembling molecules into predictable one-dimensional chains (catemers). csic.es

An article on the chemical compound “this compound” cannot be generated as requested.

Specifically, there is a lack of published data concerning:

Crystal Packing Analysis: No crystallographic information, such as X-ray diffraction data, could be found in the public domain for this specific molecule.

Application in Regiochemistry Confirmation: While the regiochemistry of isomeric pyrazoles is a known challenge often requiring advanced analytical methods for confirmation, no studies detailing the synthesis and unequivocal structural proof for this compound were identified. For the related isomer, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, single-crystal X-ray diffraction was required for unambiguous identification as spectroscopic methods like NOE and HMBC were insufficient. nih.gov

Advanced Spectroscopic Characterization: No detailed 1H NMR, 13C NMR, or two-dimensional NMR (HMBC, NOE) spectral data and their corresponding analyses have been published for this specific compound.

Due to the strict instructions to focus solely on “this compound” and not introduce information from other compounds, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The foundational experimental data required to write the specified sections is not available in the searched scientific literature.

Advanced Spectroscopic Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to display characteristic absorption bands that confirm the presence of its key structural features: the primary amine, the aromatic rings, the ether linkage, and the pyrazole core.

While specific experimental data for this exact compound is not widely published, the expected spectral features can be predicted based on established correlation tables and data from analogous structures. The primary amine (-NH₂) group is particularly diagnostic, typically showing two distinct bands for asymmetric and symmetric N-H stretching vibrations. The aromatic C-H, C=C, and pyrazole ring vibrations, along with the strong C-O stretching of the methoxy (B1213986) group, are also anticipated.

For a similar compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, characteristic absorption bands for N–H and C–O–C functionalities were observed at 3243 cm⁻¹ and 1240/1036 cm⁻¹, respectively, providing a reference for the expected regions of absorption for these groups mdpi.com.

Table 1: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500 (two bands)
Aromatic (C-H)Stretch3000 - 3100
Aliphatic (C-H in -OCH₃)Stretch2850 - 2960
Aromatic/Pyrazole (C=C, C=N)Ring Stretch1450 - 1620
Aryl Ether (C-O-C)Asymmetric Stretch1230 - 1270
Aryl Ether (C-O-C)Symmetric Stretch1020 - 1075

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound (C₁₆H₁₅N₃O), the molecular weight is 265.31 g/mol . A high-resolution mass spectrum would show the molecular ion peak (M⁺) at an m/z value corresponding to this mass. The presence of three nitrogen atoms means the compound adheres to the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, as is the case here (265).

The fragmentation pattern provides a structural fingerprint. Upon ionization, the molecular ion can break down into smaller, characteristic fragments. Expected fragmentation pathways for this compound would likely involve:

Alpha-cleavage: A common fragmentation pathway for amines where the bond adjacent to the nitrogen atom breaks.

Loss of functional groups: Cleavage of the methoxy group (-OCH₃) or the entire methoxyphenyl moiety.

Ring fragmentation: Breakup of the phenyl or pyrazole rings.

In the mass spectrum of a related pyrazole amine, a base peak was observed at m/z 121, corresponding to the stable (4-methoxyphenyl)methylium ion, demonstrating a common fragmentation pathway for this type of structure mdpi.com.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z ValueIon IdentitySignificance
265[C₁₆H₁₅N₃O]⁺Molecular Ion (M⁺)
250[M - CH₃]⁺Loss of a methyl radical from the methoxy group
188[M - C₆H₅]⁺Loss of the phenyl group
107[C₇H₇O]⁺Methoxyphenyl fragment
77[C₆H₅]⁺Phenyl fragment

UV-Visible Spectroscopy for Electronic Transitions and Conjugated Systems

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing molecules with conjugated π-electron systems.

The structure of this compound features an extensive system of conjugation, encompassing the phenyl ring, the pyrazole ring, and the methoxyphenyl ring. This extended conjugation is expected to result in strong absorption in the ultraviolet region of the electromagnetic spectrum. The primary electronic transitions observed are typically π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. The presence of the amine and methoxy groups (auxochromes) with non-bonding electrons may also allow for n → π* transitions, though these are generally weaker uobabylon.edu.iqmasterorganicchemistry.com.

As the extent of conjugation in a molecule increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in the absorption of light at longer wavelengths (a bathochromic or red shift) masterorganicchemistry.com. Therefore, the complex aromatic system of this compound is predicted to have a wavelength of maximum absorbance (λmax) at a relatively long wavelength within the UV spectrum.

Table 3: Predicted UV-Visible Spectroscopic Properties

ParameterExpected Observation
Expected λmaxIn the UV region (likely > 250 nm)
Primary Transition Typeπ → π
Secondary Transition Typen → π

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental process used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This is often achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified azom.comunipd.it.

The data obtained from elemental analysis is used to determine the empirical formula of a compound. For a synthesized sample of this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared against the theoretical values calculated from its molecular formula, C₁₆H₁₅N₃O. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and validates its elemental composition.

Table 4: Theoretical Elemental Composition of this compound (C₁₆H₁₅N₃O)

ElementAtomic MassNumber of AtomsTotal MassMass Percentage (%)
Carbon (C)12.01116192.17672.43%
Hydrogen (H)1.0081515.1205.70%
Nitrogen (N)14.007342.02115.84%
Oxygen (O)15.999115.9996.03%
Total --265.316 100.00%

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a standard and reliable method for investigating the properties of molecular systems. researchgate.netaip.org Calculations are often performed using specific functionals, such as B3LYP, combined with various basis sets like 6-31G(d,p) or 6-311++G(d,p), to model the compound's behavior. researchgate.netajchem-a.com These studies provide a detailed picture of the molecule at the atomic level.

Molecular Geometry Optimization and Conformation Prediction

The first step in most DFT studies is the optimization of the molecular geometry to find the most stable, lowest-energy conformation of the molecule. This process determines the precise bond lengths, bond angles, and dihedral (torsional) angles between the atoms.

For 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, the geometry is characterized by three main components: the central pyrazole (B372694) ring, the N1-substituted phenyl ring, and the C4-substituted methoxyphenyl ring. X-ray diffraction studies have provided unambiguous structural analysis of this compound. nih.gov The methoxybenzene group is essentially planar and is rotated by 37.01° from the central pyrazole ring. nih.gov The phenyl ring at the N1 position is also rotated with respect to the pyrazole core, at an angle of 29.41°. nih.gov

Theoretical calculations via DFT are expected to yield geometric parameters that are in close agreement with such experimental X-ray diffraction data. nih.govresearchgate.net The optimization process confirms the non-planar conformation of the molecule, which arises from the steric hindrance between the aromatic rings.

Structural FeatureDescriptionReported Value (from X-ray Diffraction) nih.gov
Phenyl Ring Dihedral AngleThe angle of rotation between the N1-phenyl ring and the pyrazole ring.29.41 (5)°
Methoxybenzene Group Dihedral AngleThe angle of rotation between the C4-methoxyphenyl ring and the pyrazole ring.37.01 (5)°

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its properties and reactivity. DFT calculations provide several tools to analyze this electronic structure.

Frontier Molecular Orbital (HOMO-LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. ajchem-a.com

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In pyrazole derivatives, the HOMO is often delocalized over the electron-rich parts of the molecule, while the LUMO is spread across other regions, and the charge transfer within the molecule is facilitated by a smaller energy gap. researchgate.netmaterialsciencejournal.org For similar pyrazole structures, DFT calculations have shown energy gaps that indicate good kinetic stability and potential for intramolecular charge transfer. ajchem-a.comresearchgate.net

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability. Higher energy means a better electron donor. researchgate.net
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability. Lower energy means a better electron acceptor. researchgate.net
ΔE (Energy Gap)ELUMO - EHOMOA measure of chemical reactivity and stability. A smaller gap indicates higher reactivity. ajchem-a.com
Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. asrjetsjournal.org The MESP surface displays regions of varying electrostatic potential, typically color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

For molecules like this compound, the MESP map would be expected to show significant negative potential around the electronegative nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy (B1213986) group. ajchem-a.comresearchgate.net These areas are the most likely sites for electrophilic interactions. Conversely, the hydrogen atoms of the amine group (NH2) would exhibit a positive potential, making them susceptible to nucleophilic attack. aip.org

Charge Distribution and Electronic Activity

To quantify the electronic charge on each atom, methods like Mulliken population analysis are employed. researchgate.net This analysis provides a numerical value for the charge associated with each atomic center. These charges help in understanding the electronic activity and polarity of different parts of the molecule. For instance, the nitrogen and oxygen atoms are expected to carry partial negative charges, while the hydrogen atoms attached to them, and some carbon atoms, will carry partial positive charges, consistent with the MESP analysis.

Global Chemical Reactivity Descriptors

Based on the calculated HOMO and LUMO energies, a set of global chemical reactivity descriptors can be derived using Koopmans' theorem. researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. sapub.org

Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : A measure of resistance to charge transfer (η = (I - A) / 2). A higher value indicates greater stability. sapub.org

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω) : A measure of the energy lowering upon accepting electrons (ω = μ² / 2η), where μ is the chemical potential (μ ≈ -χ). nih.govresearchgate.net

These calculated parameters for pyrazole derivatives help in systematically understanding their chemical behavior and comparing their reactivity with other compounds. nih.govsapub.org

DescriptorFormulaDescription
Electronegativity (χ)(I + A) / 2Measures the power of an atom or group to attract electrons.
Chemical Potential (μ)Represents the escaping tendency of electrons from a system.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures the resistance to a change in electron distribution. sapub.org
Chemical Softness (S)1 / 2ηThe reciprocal of hardness, indicating a higher tendency for charge transfer.
Electrophilicity Index (ω)μ² / 2ηQuantifies the global electrophilic nature of a molecule. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying molecular functional groups and confirming structural integrity. thermofisher.com These experimental methods are powerfully augmented by computational approaches, primarily Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. nih.govresearchgate.net

DFT calculations, often using the B3LYP functional with a basis set like 6-311+G**, are employed to optimize the molecular geometry and compute the harmonic vibrational frequencies of the compound in its ground state. nih.govnih.gov The calculated frequencies are typically scaled to correct for anharmonicity and computational approximations, allowing for a direct and reliable comparison with experimental spectra. nih.gov This correlation between theoretical and experimental data is vital for the unambiguous assignment of vibrational modes to specific bonds and functional groups within the molecule. nih.govresearchgate.net

For this compound, characteristic vibrational modes can be predicted. The N-H stretching vibrations of the amine group are expected in the 3500–3200 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations from the phenyl and methoxyphenyl rings typically appear between 3100 and 3000 cm⁻¹. nih.gov Other significant vibrations include the C=N stretching of the pyrazole ring, C-N stretching, and the asymmetric and symmetric stretching of the C-O-C bond in the methoxy group. The agreement between the calculated and observed spectra for related pyrazole structures confirms the utility of this combined approach for structural elucidation. nih.govnih.gov

Table 1. Predicted Characteristic Vibrational Frequencies for this compound based on Analogous Compounds.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Reference Spectra
Amine (N-H)Stretching3500 - 3200FT-IR
Aromatic (C-H)Stretching3100 - 3000FT-IR, FT-Raman
Pyrazole Ring (C=N)Stretching~1600FT-IR, FT-Raman
Methoxy (C-O-C)Asymmetric Stretching1270 - 1230FT-IR
Methoxy (C-O-C)Symmetric Stretching1050 - 1010FT-IR
Aromatic (C=C)Ring Stretching1600 - 1450FT-IR, FT-Raman

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neuraldesigner.comeurjchem.com This approach is fundamental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. researchgate.net

Developing Predictive Models for Biological Activity

QSAR models are developed using datasets of compounds with known biological activities, often expressed as IC50 (half-maximal inhibitory concentration) values. These are typically converted to a logarithmic scale (pIC50 = -log(IC50)) for modeling purposes. nih.gov For pyrazole derivatives, QSAR studies have been successfully applied to predict their anticancer activity against various cell lines. nih.govssrn.com The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR), to build a model that relates a subset of these descriptors to the observed pIC50 values. nih.govbiointerfaceresearch.com The predictive power of these models is rigorously assessed through internal and external validation techniques to ensure their robustness and reliability for screening new, untested compounds. nih.govnih.gov

Correlation of Physicochemical Descriptors with Observed Activity

The core of any QSAR model lies in its molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. frontiersin.org These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). acs.org In studies on pyrazole derivatives, descriptors related to lipophilicity (LogP), electronic properties (dipole moment), and topology (Balaban J index) have been shown to correlate with anticancer activity. eurjchem.comnih.gov For example, a positive correlation with a descriptor might suggest that increasing that property could enhance biological activity, while a negative correlation would suggest the opposite. nih.gov Identifying these key descriptors provides crucial insights into the structural features that govern the compound's interaction with its biological target. researchgate.net

Table 2. Examples of Physicochemical Descriptors Used in QSAR Studies of Pyrazole Derivatives. eurjchem.comnih.gov
Descriptor ClassDescriptor NameDescription
ElectronicDipole MomentMeasures the polarity of the molecule.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.
TopologicalBalaban J IndexA distance-based topological index.
Wiener IndexSum of distances between all pairs of atoms.
Zagreb IndicesBased on the degrees of vertices in the molecular graph.
PhysicochemicalLogP (o/w)Octanol/water partition coefficient, a measure of lipophilicity.
Molecular Weight (MW)The mass of one mole of the substance.
Molar Refractivity (MR)A measure of the total polarizability of a mole of a substance.

Application of Machine Learning in QSAR Modeling

The integration of machine learning (ML) has significantly advanced QSAR modeling, enabling the analysis of complex, high-dimensional, and non-linear structure-activity relationships that are often challenging for traditional methods. neuraldesigner.comacs.orgdromicslabs.com ML algorithms such as neural networks, random forests, and support vector machines can handle large datasets and develop highly predictive models. acs.orgnih.govijraset.com In the context of pyrazole derivatives, machine learning-based QSAR can identify subtle patterns in the data to create more accurate predictions of biological activity, such as EGFR inhibitory effects. nih.gov This approach accelerates the drug discovery process by enabling high-throughput virtual screening and prioritizing the synthesis of the most promising candidates, thereby reducing time and cost. dromicslabs.comijraset.com

Molecular Modeling and Docking Simulations

Molecular modeling, particularly docking simulations, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajpp.in It is widely used to understand the interaction between a ligand, such as this compound, and its biological target, typically a protein or enzyme.

Assessment of Binding Affinity with Biological Targets

Molecular docking simulations are crucial for assessing the binding affinity of pyrazole derivatives with various biological targets implicated in diseases like cancer and bacterial infections. nih.gov Targets for pyrazole compounds have included protein kinases like BRAF, EGFR, and VEGFR-2, as well as enzymes like DNA gyrase and topoisomerase. mdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.gov The simulation places the ligand into the binding site of the target protein and calculates a scoring function, often expressed as a binding energy (in kcal/mol), to estimate the strength of the interaction. nih.govnih.gov A lower binding energy generally indicates a more stable protein-ligand complex and higher potential biological activity. nih.gov Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions with specific amino acid residues in the active site, which are critical for stabilizing the complex and conferring activity. nih.govsrrjournals.com These insights are invaluable for structure-based drug design, allowing for modifications to the ligand to improve its binding affinity and selectivity. mdpi.com

Table 3. Summary of Molecular Docking Studies of Pyrazole Derivatives with Biological Targets.
Pyrazole Derivative TypeBiological Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrazoline derivativeTopoisomerase II (1JIJ)-10.0Not specified healthinformaticsjournal.com
Pyrazoline derivativeDNA Gyrase Subunit B (1KZN)-9.1Not specified healthinformaticsjournal.com
N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazideS. aureus DNA GyraseNot specifiedARG84, GLY85, ARG144 nih.gov
1H-pyrazolo[3,4-d]pyrimidine derivativeEGFR-10.36Not specified nih.gov
Pyrazole-based hybridCDK2-7.676Not specified nih.gov
Pyrazole derivativeEstrogen Receptor AlphaPotent binding observedNot specified thesciencein.org
Pyrazole conjugateVEGFR-2Not specifiedNot specified nih.gov

Elucidation of Ligand-Receptor Interaction Mechanisms (Hydrophobic, H-Bond, Electrostatic)

Molecular docking studies are pivotal in elucidating the binding modes of pyrazole derivatives within the active sites of biological targets. These studies reveal the crucial intermolecular interactions that govern the ligand-receptor recognition and binding affinity. For pyrazole-based compounds, a combination of hydrophobic interactions, hydrogen bonds, and electrostatic forces are typically observed.

The structural framework of this compound, featuring two phenyl rings and a central pyrazole core with an amine substituent, allows for a variety of interactions. The phenyl rings can engage in hydrophobic and π-π stacking interactions with non-polar amino acid residues in a receptor's binding pocket. The nitrogen atoms of the pyrazole ring and the exocyclic amine group can act as hydrogen bond donors and acceptors, forming key connections with polar residues. For instance, in studies of pyrazole derivatives targeting protein kinases, hydrogen bonds with hinge region residues like Alanine are frequently observed. nih.gov

Electron-donating groups, such as the methoxy group present on one of the phenyl rings of the target compound, can enhance hydrogen bonding interactions with the binding site, potentially leading to stronger enzyme inhibition. mdpi.com The amine group is also significant as it can form additional hydrogen bonds, influencing the molecule's binding affinity and lipophilicity. mdpi.com In the case of diarylpyrazole analogs, interactions with key amino acids such as Met357 and Phe48 through π-sulfur and π-π stacking have been noted. nih.gov

The following table summarizes common interactions observed in molecular docking studies of pyrazole derivatives with various protein targets.

Interaction TypeInteracting Ligand MoietyPotential Interacting Receptor Residues (Examples)Reference
Hydrogen Bonding Pyrazole nitrogen atoms, Amine groupAla807, Lys808, Tyr806, Cys422, Tyr456, Thr458 nih.govnih.gov
Hydrophobic Phenyl ringsLeu881, Gly810, Ala807 nih.gov
π-π Stacking Phenyl ringsPhe48 nih.gov
π-Sulfur Phenyl ringsMet357 nih.gov
Electrostatic Nitrogen and Oxygen atomsCharged amino acid residues

Virtual Screening Protocols for Lead Compound Identification

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. For pyrazole-based scaffolds, both structure-based and ligand-based virtual screening approaches have been successfully employed to discover novel inhibitors for various targets.

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. A typical SBVS workflow for identifying pyrazole-based inhibitors involves:

Target Preparation: Obtaining and preparing the 3D structure of the receptor, often from a protein data bank.

Library Preparation: Assembling a library of pyrazole-containing compounds. This can range from thousands to millions of molecules. The 3D structures of these ligands are generated and optimized. researchgate.netchemmethod.com

Molecular Docking: Docking the library of compounds into the active site of the target protein. This step predicts the binding conformation and affinity of each molecule. nih.govacs.org

Scoring and Ranking: Using a scoring function to rank the compounds based on their predicted binding affinity or other criteria.

Hit Selection and Experimental Validation: Selecting the top-ranked compounds for experimental testing to confirm their biological activity.

For example, a high-throughput virtual screening (HTVS) of over 12,000 pyrazole compounds against Cyclin-Dependent Kinase 8 (CDK8) led to the identification of several novel inhibitors. researchgate.netchemmethod.comchemmethod.com Similarly, a virtual screen of approximately 340,000 small molecules identified a pyrazole-scaffold compound as a potent proteasome inhibitor. nih.govacs.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on the knowledge of molecules that are known to be active. The process typically involves creating a model (e.g., a pharmacophore model or a quantitative structure-activity relationship - QSAR model) based on the structural features of these known active compounds and then screening a library for molecules that fit the model.

Conformational Analysis of Compound-Target Complexes

Conformational analysis is crucial for understanding how a flexible molecule like this compound adapts its shape to fit into a receptor's binding site. The relative orientation of the two phenyl rings with respect to the central pyrazole core is a key determinant of its biological activity.

Computational methods like molecular dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of ligand-receptor complexes over time. These simulations provide insights into the stability of the binding mode predicted by molecular docking and can reveal important conformational changes in both the ligand and the protein upon binding. nih.goveurasianjournals.com

For diarylpyrazole compounds, the torsional angles between the pyrazole ring and the attached phenyl rings are critical. The planarity or non-planarity of the molecule can significantly affect its ability to interact with the target. In some cases, a more planar conformation is favored for optimal binding, while in others, a twisted conformation is required. researchgate.net X-ray crystallography of similar compounds can provide experimental validation of the predicted conformations.

The stability of the interactions identified through docking, such as hydrogen bonds and hydrophobic contacts, can be assessed through MD simulations. The persistence of these interactions throughout the simulation is a good indicator of a stable binding complex. nih.gov

In Silico Approaches for Activity Prediction

In addition to identifying potential drug candidates, computational methods are also used to predict their biological activity and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For pyrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build models that can predict the inhibitory activity of new analogs. nih.gov These models provide visual representations of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are important for activity, thereby guiding the design of more potent compounds.

ADME-Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a critical step in early-stage drug discovery. These predictions help to identify compounds with favorable drug-like properties and flag potential liabilities before significant resources are invested in their synthesis and testing. For pyrazole derivatives, various computational tools are used to predict properties such as oral absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities. researchgate.netchemmethod.comijpbs.com Favorable ADME profiles are crucial for the successful development of a compound into a drug. chemmethod.com

The following table provides examples of in silico predicted properties for pyrazole derivatives from various studies.

Property PredictedMethod/Software UsedPredicted Outcome for Pyrazole DerivativesReference
Binding Affinity Molecular DockingIdentification of compounds with low binding energy scores (e.g., -9.2 kcal/mol) nih.gov
Biological Activity PASS PredictionPrediction of potential biological activities based on structure ijpbs.com
Drug-Likeness MolinspirationEvaluation based on Lipinski's Rule of Five and other physicochemical properties ijpbs.com
ADME Properties QikPropFavorable pharmacokinetic profiles, including oral absorption and CNS penetration researchgate.netchemmethod.comchemmethod.com
Toxicity In silico modelsPromising toxicity profiles for designed compounds nih.gov

Biological Activity Profiles and Mechanistic Studies Excluding Clinical Outcomes

General Overview of Diverse Biological Properties of Pyrazoles

The pyrazole (B372694) nucleus is a versatile and privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. rsc.orgresearchgate.net Its derivatives are key components in many pharmacologically active agents. mdpi.com The aromatic nature of the pyrazole ring and its ability to participate in hydrogen bonding and other molecular interactions contribute to its capacity to bind to a wide range of biological targets. rsc.orgnih.gov

Researchers have extensively demonstrated that pyrazole derivatives possess a wide array of pharmacological properties, including antimicrobial (antibacterial, antifungal), antiviral, antiprotozoal, and anti-inflammatory effects. mdpi.comnih.govacademicstrive.compharmatutor.org The presence of the pyrazole core is a feature of several approved drugs, underscoring its therapeutic importance. mdpi.comnih.gov The synthetic accessibility and metabolic stability of the pyrazole ring make it a valuable pharmacophore for the development of new therapeutic agents. researchgate.netresearchgate.net The diverse biological functions arise from the various substitutions that can be made on the pyrazole ring, allowing for the fine-tuning of activity and specificity. rsc.orgnih.gov These activities span from inhibiting enzymes crucial for pathogen survival to modulating pathways involved in inflammation. researchgate.netnih.gov

Antimicrobial Activity Investigations (In Vitro/In Vivo Non-Human)

Pyrazole derivatives have been a significant focus of research for developing new antimicrobial agents to combat drug-resistant pathogens. orientjchem.orgnih.govorientjchem.org

Numerous studies have confirmed the efficacy of pyrazole derivatives against a range of pathogenic bacteria. These compounds have shown inhibitory activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov For instance, certain 1,3-diaryl pyrazole derivatives bearing aminoguanidine (B1677879) moieties have demonstrated potent inhibition of both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentration (MIC) values as low as 1-2 μg/mL against strains of S. aureus and E. coli. nih.gov

The mechanism of action for some pyrazole-based antibacterials is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov The structural versatility of the pyrazole scaffold allows for the synthesis of derivatives that can overcome existing resistance mechanisms. nih.gov For example, pyrazole-ciprofloxacin hybrids have shown excellent activity against ciprofloxacin-resistant S. aureus. rsc.org Similarly, some 4-functionalized pyrazoles and pyrazole-3-carboxylic acid derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria. meddocsonline.org

Compound/Derivative SeriesBacterial StrainActivity (MIC in μg/mL)Reference
1,3-diaryl pyrazoles (e.g., Compound 6g)Staphylococcus aureus1-2 nih.gov
1,3-diaryl pyrazoles (e.g., Compound 7l)Escherichia coli1-2 nih.gov
N-methyl-N-m-tolyl hydrazone pyrazole (Compound 1)Bacillus subtilis0.78 nih.gov
N,N-diphenyl pyrazole (Compound 5)Staphylococcus aureus0.78-1.56 nih.gov
Pyrazole-ciprofloxacin hybrid (Compound 7a)Staphylococcus aureus0.125-0.5 rsc.org
Triazine-fused pyrazole (Compound 32)S. epidermidis0.97 nih.gov
1H-pyrazole-3-carboxylic acid derivative (Compound 1)E. coli, P. putida, B. cereus, S. aureusNoted as "best in series" mdpi.commeddocsonline.org

In addition to antibacterial effects, pyrazole derivatives have been investigated for their antifungal properties. mdpi.com Several synthesized series have shown notable activity against fungal pathogens like Candida albicans and Aspergillus flavus. nih.govnih.gov Certain 1,3-diaryl pyrazole derivatives, for example, exhibited potent inhibitory activity against C. albicans with MIC values as low as 1 or 2 μg/mL. nih.gov The development of pyrazole-based compounds continues to be a promising avenue for new antifungal therapies, particularly with the rise of resistant fungal infections. pharmatutor.org

Compound/Derivative SeriesFungal StrainActivity (MIC in μg/mL)Reference
1,3-diaryl pyrazole (Compound 7l)Candida albicans1-2 nih.gov
Hydrazone derivative (Compound 21a)Candida albicans2.9-7.8 nih.gov
Hydrazone derivative (Compound 21a)Aspergillus flavus2.9-7.8 nih.gov
Nitro pyrazole based thiazole (B1198619) derivative (Compound 40)Aspergillus niger, Aspergillus clavatus, Candida albicansNoted as "remarkable" meddocsonline.org

The pyrazole scaffold is a component of molecules with a broad spectrum of antiviral activities. nih.govnih.gov Research has demonstrated the potential of pyrazole derivatives to inhibit the replication of various viruses. nih.gov For instance, pyrazole derivatives bearing a hydroxyquinoline scaffold have shown promising activity against several coronaviruses, including SARS-CoV-2 and MERS-CoV, by inhibiting viral attachment and replication. rsc.org Mechanistic studies suggest that some pyrazole compounds may act as inhibitors of key viral enzymes, such as the main protease (Mpro), which is essential for viral replication. researchgate.netnih.gov The natural pyrazole C-glycoside, pyrazofurin, is known for its broad-spectrum antiviral activity. nih.gov

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Pyrazole derivatives have emerged as a promising class of compounds with significant antileishmanial activity. academicjournals.org Studies have shown that these compounds can inhibit the in vitro multiplication of various Leishmania species, including L. donovani, L. tropica, and L. infantum. nih.govresearchgate.net

In one study, a phenyl pyrazoline derivative demonstrated potent activity against L. donovani, with an IC50 value significantly lower than the standard drug miltefosine (B1683995). academicjournals.org The mechanism of action is thought to involve interactions with vital biochemical processes within the parasite. academicjournals.org Furthermore, pyrazolopyridine derivatives have been shown to be effective in animal models of visceral leishmaniasis, reducing the parasitic burden in the spleen and liver. acs.org Combination therapy of a pyrazole derivative with existing drugs like miltefosine has also shown synergistic effects, suggesting a potential to enhance treatment efficacy. acs.org

Anti-Inflammatory Modulatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds acting as potent modulators of the inflammatory response. nih.govpharmatutor.orgrjpbr.com The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation. nih.govijpsjournal.com

Several pyrazole derivatives have been developed as selective COX-2 inhibitors. nih.govnih.gov COX-2 is an inducible isoform of the enzyme that is upregulated at sites of inflammation, and its selective inhibition is a strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. nih.govijpsjournal.com For example, the compound 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423) was found to be 150 times more selective for COX-2 than COX-1. nih.gov In vivo studies using non-human models, such as the carrageenan-induced paw edema model in rats, have confirmed the potent anti-inflammatory effects of various pyrazole derivatives. nih.govnih.gov Beyond COX inhibition, some pyrazoles may exert anti-inflammatory effects through the inhibition of 5-lipoxygenase (5-LOX) or by scavenging free radicals, indicating multiple potential mechanisms for their modulatory effects. nih.gov

Compound/Derivative SeriesTarget/ModelActivity/ResultReference
FR140423COX-2 Selectivity (vs COX-1)150-fold nih.gov
Pyrazole 3b (benzenesulfonamide derivative)COX-2 IC5039.43 nM nih.gov
Pyrazole 3b (benzenesulfonamide derivative)Selectivity Index (COX-1/COX-2)22.21 nih.gov
Pyrazoline 2dCarrageenan-induced paw edemaHigher activity than indomethacin nih.gov
Pyrazoline 2gLipoxygenase IC5080 µM nih.gov
N1-benzensulfonamides (3d, 6c, 6h)COX-2Preferentially selective tandfonline.com

Based on a comprehensive review of the available scientific literature, a detailed article on the specific biological and mechanistic profiles of 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine , as per the requested outline, cannot be generated.

The search for research data focusing solely on this specific compound did not yield studies detailing its activity in the following areas:

Inhibition of specific protein kinases (e.g., EGFR, HER2, CDK, etc.)

Induction of specific apoptotic pathways

Angiogenesis inhibition mechanisms (VEGF, Angiopoietin/Tie2)

Mechanisms for overcoming drug resistance

Tubulin interaction studies

DNA interaction profiles

The available literature primarily discusses the biological activities of more complex molecules that are derivatives of pyrazole or use this compound as a chemical intermediate or starting material for synthesis. nih.gov While the broader class of pyrazole-containing compounds is a subject of extensive research in oncology for its potential to influence the pathways mentioned in the outline, these findings are not directly applicable to the specific, unmodified compound . nih.govnih.govnih.govrsc.org

For instance, studies show that complex pyrazolo[3,4-b]pyridines synthesized from aminopyrazole precursors can inhibit cyclin-dependent kinases (CDKs) and induce apoptosis. nih.gov Other distinct pyrazole derivatives have been investigated for their ability to induce apoptosis through caspase-3 activation, interact with DNA, or inhibit tubulin polymerization. nih.govrsc.orgresearchgate.net However, these activities are attributed to the final, more complex molecules rather than the foundational this compound structure itself.

Therefore, due to the absence of specific preclinical data for this compound, it is not possible to provide a scientifically accurate article that adheres to the strict constraints of the requested outline.

Antioxidant Properties and Radical Scavenging Assays (e.g., DPPH, Nitric Oxide)

The pyrazole scaffold is a known pharmacophore that imparts significant antioxidant and radical scavenging properties to its derivatives. nih.gov Studies on various pyrazole analogs demonstrate their capacity to neutralize harmful free radicals, a key factor in cellular protection against oxidative stress. The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and nitric oxide (NO) scavenging methods.

Research into compounds structurally related to this compound has shown promising results. For instance, a series of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) displayed potent DPPH radical scavenging activity. The derivative featuring a 4-methoxyphenyl (B3050149) group, namely 4,4'-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), exhibited an IC50 value of 60.01 ± 0.7 µM in the DPPH assay. researchgate.net Another study on a similar class of compounds also highlighted their good radical scavenging activity, with many derivatives proving more active than the ascorbic acid standard. nih.gov The antioxidant potential of pyrazole derivatives is often attributed to the presence of specific structural features, such as the NH proton, which can participate in radical quenching. nih.gov While direct data on this compound is limited, the strong performance of its analogs underscores the potential of this chemical family as effective antioxidants.

CompoundAssayIC50 Value (µM)Reference
4,4'-((4-Methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)DPPH Radical Scavenging60.01 ± 0.7 researchgate.net
4,4'-((4-Bromo-2,6-dimethoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)DPPH Radical Scavenging55.2 ± 1.2 researchgate.net
4,4'-((3-Bromo-4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)DPPH Radical Scavenging59.6 ± 0.1 researchgate.net
4,4'-[(4-Hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)DPPH Radical Scavenging6.2 ± 0.6 nih.gov

Enzyme Inhibition Studies (General and Specific)

Pyrazole derivatives are recognized as versatile enzyme inhibitors, targeting a range of enzymes involved in various physiological and pathological processes. globalresearchonline.net Their inhibitory action stems from the specific interactions between the pyrazole core and the active sites of target enzymes. This has led to their investigation in diverse therapeutic areas, including anti-inflammatory and anti-cancer research. nih.govacs.org

15-Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of these enzymes, particularly 15-lipoxygenase (15-LOX), is a key strategy in the development of anti-inflammatory agents. Pyrazole derivatives have been identified as effective inhibitors of 15-LOX. nih.gov For example, a study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated their potential as both antioxidants and 15-LOX inhibitors. nih.gov While specific IC50 values for this compound are not documented in the reviewed literature, the established activity of related pyrazole structures suggests its potential for similar inhibitory action.

Cyclooxygenase and Farnesyl Transferase Receptor Interactions

Cyclooxygenase (COX) Inhibition: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the production of prostaglandins, which mediate inflammation and pain. nih.gov The 1,5-diaryl pyrazole structure is a well-established pharmacophore for COX-2 inhibition. nih.gov This structural feature is present in the FDA-approved anti-inflammatory drug Celecoxib. Research into compounds with a similar scaffold to this compound has highlighted their potential as COX inhibitors. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine was explored as a potential COX-2 pharmacophore. nih.gov Molecular docking studies of related pyrazole derivatives have shown that substituents like the 4-methoxyphenyl group can orient within the hydrophobic pocket of the COX active site, engaging in hydrophobic interactions with key amino acid residues such as Val349, Tyr348, and Trp387. semanticscholar.org

Farnesyl Transferase Receptor Interactions: Farnesyl transferase is an enzyme involved in post-translational modification of proteins, including the Ras protein, which is implicated in cancer cell signaling. Inhibition of this enzyme is a target for anticancer drug development. While the pyrazole nucleus is a versatile scaffold with broad biological activities, specific studies detailing the interaction of this compound or its close analogs with the farnesyl transferase receptor were not prominent in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, these studies have been instrumental in optimizing their potency and selectivity as therapeutic agents. nih.gov

Impact of Substituent Variation on Biological Activity

The biological profile of pyrazole-based compounds is highly dependent on the nature and position of substituents on the pyrazole and adjacent phenyl rings.

Substituents on Phenyl Rings: The presence of specific groups on the phenyl rings at positions 1 and 4 is critical. For antioxidant activity in bis-pyrazole derivatives, electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) on the arylmethylene bridge generally enhance radical scavenging capabilities. researchgate.netnih.gov In the context of enzyme inhibition, a 4-methoxyphenyl group at the C-5 position of the pyrazole ring has been associated with superior potency in COX-2 inhibition compared to other analogs. researchgate.net

Substituents on the Pyrazole Core: The amine group (-NH2) at the C-5 position can act as a hydrogen bond donor, potentially enhancing the binding affinity to target enzymes. Modifications at other positions of the pyrazole ring also significantly alter activity. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, methylation of the pyrazole moiety was found to be a key feature for improving antitubercular activity. acs.org

Identification of Key Pharmacophoric Features for Target Interaction

Based on numerous studies, several key pharmacophoric features have been identified for the biological activity of diaryl pyrazole derivatives:

The 1,4-Diaryl Substitution Pattern: The arrangement of two aryl groups at positions 1 and 4 of the pyrazole ring is a crucial feature for interaction with many biological targets, including COX-2. nih.gov

The Nature of the C-4 Aryl Group: The 4-methoxyphenyl group at the C-4 position appears to be particularly favorable for antioxidant and anti-inflammatory activities. The methoxy group can participate in hydrogen bonding and hydrophobic interactions within enzyme active sites. semanticscholar.org

The C-5 Amino Group: The primary amine at the C-5 position provides a site for hydrogen bonding, which can be critical for anchoring the molecule within a target's active site and ensuring specific molecular recognition. nih.gov

These features collectively define the pharmacophore of this compound and related compounds, guiding their interaction with biological macromolecules and dictating their activity profiles.

Non Medicinal Applications and Materials Science Contributions

Application as Building Blocks in Organic Synthesis

The chemical architecture of 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, characterized by a reactive amino group and a modifiable pyrazole (B372694) core, establishes it as a valuable synthon for the construction of more complex molecular frameworks. Its utility is particularly pronounced in the synthesis of fused heterocyclic systems, which are of great interest in various chemical industries.

5-Aminopyrazoles, such as the title compound, are extensively used as precursors for the synthesis of a variety of fused pyrazoloazines. These include, but are not limited to, pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[5,1-c]-1,2,4-triazines. beilstein-journals.orgunb.ca The reactivity of the amino group and the adjacent carbon atom allows for cyclization reactions with various electrophiles to form these bicyclic and polycyclic systems.

Multicomponent reactions (MCRs) are a particularly efficient method for utilizing 5-aminopyrazoles to generate molecular diversity. researchgate.net These one-pot reactions, involving three or more reactants, allow for the rapid assembly of complex molecules from simple starting materials. For instance, the reaction of 5-aminopyrazoles with aldehydes and active methylene (B1212753) compounds can lead to the formation of pyrazolopyridine derivatives. nih.govmdpi.com

A notable example of the synthetic utility of a related compound is the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones to yield 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.org This transformation proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization. The versatility of these reactions highlights the importance of the aminopyrazole scaffold as a foundational element in synthetic organic chemistry.

Table 1: Examples of Fused Heterocyclic Systems Synthesized from 5-Aminopyrazoles

Fused Heterocycle SystemSynthetic PrecursorsReaction TypeReference
Pyrazolo[3,4-b]pyridines5-Aminopyrazole, Aldehyde, Active Methylene CompoundMulticomponent Reaction nih.govmdpi.com
Pyrazolo[1,5-a]pyrimidines5-Aminopyrazole, β-DiketoneCyclocondensation beilstein-journals.org
Pyrazolo[3,4-d]pyrimidines5-Aminopyrazole, FormamideCyclization beilstein-journals.org
Pyrazolo[5,1-c]-1,2,4-triazines5-Aminopyrazole, α-HaloketoneCyclocondensation beilstein-journals.org

Role in Analytical Chemistry as Reagents

While the broader class of pyrazole derivatives has shown promise in the development of chemosensors for the detection of ions and molecules, specific applications of this compound as an analytical reagent are not yet extensively documented in publicly available research. The presence of nitrogen atoms in the pyrazole ring and the amino group provides potential coordination sites for metal ions, suggesting that this compound or its derivatives could be investigated for use in colorimetric or fluorescent sensors. mdpi.com The development of such applications remains an area for future research.

Potential in Agricultural Chemistry (e.g., Crop Protection, Pesticides)

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. cabidigitallibrary.org Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including herbicidal and fungicidal properties.

Research into pyrazole amide derivatives has indicated their potential as herbicides. For example, certain pyrazole amide compounds have shown significant growth inhibition activity against the roots and stems of various weed species. cabidigitallibrary.org Although direct studies on the herbicidal activity of this compound are limited, the structural similarities to known active compounds suggest its potential as a lead structure for the development of new crop protection agents.

In the realm of fungicides, pyrazole derivatives have also shown considerable promise. Studies on pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have demonstrated obvious fungicidal activities against a range of plant pathogens. nih.gov Furthermore, other research has highlighted the fungicidal potential of various substituted pyrazole derivatives against phytopathogenic fungi. nih.gov The presence of the methoxyphenyl and phenyl groups in the title compound is a feature shared with other biologically active pyrazoles, indicating a potential for similar fungicidal properties.

Table 2: Reported Agricultural Activities of Pyrazole Derivatives

ActivityTarget Weeds/FungiExample Derivative ClassReference
HerbicidalBrassica campestris, Amaranthus retroflexus, Digitaria sanguinalisPyrazole amides cabidigitallibrary.org
FungicidalValsa mali, Sclerotinia sclerotiorum, Gaeumannomyces graminis var. triticiPyrazoles with 1,2,3,4-tetrahydroquinoline nih.gov
FungicidalVarious phytopathogenic fungiSubstituted pyrazoles nih.gov

Exploitation in Materials Science

The photophysical properties of pyrazole derivatives have led to their exploration in various areas of materials science, including optoelectronics, fluorescent materials, and the synthesis of dyes and pigments.

Optoelectronic Properties

Recent research has highlighted the potential of pyrazole derivatives in the field of photovoltaics. While specific studies on this compound are not prevalent, related compounds have been investigated for their optoelectronic properties. The inherent electronic characteristics of the pyrazole ring system, coupled with the ability to introduce various substituents, allow for the tuning of their electronic and optical properties.

Fluorescent Substances

The dimerization of 5-aminopyrazoles has been shown to produce pyrazole-fused pyridazines and pyrazines with fluorescent properties. mdpi.com The resulting compounds exhibit fluorescence emission in the range of 293 to 511 nm. mdpi.com This suggests that derivatives of this compound could be synthesized to create novel fluorescent materials with potential applications in areas such as bioimaging and sensing. The quantum yields of these materials can be influenced by the nature of the substituents on the pyrazole and phenyl rings. mdpi.com

Dyes and Pigments

The amino group in this compound makes it a suitable precursor for the synthesis of azo dyes. Diazotization of the amino group followed by coupling with various aromatic compounds can lead to the formation of colored molecules. arabjchem.org These pyrazole-based azo dyes can be applied to various fibers, including wool and polyester, and exhibit good fastness properties. arabjchem.org

Furthermore, pyrazole derivatives have been incorporated into the structure of polycyclic pigments to enhance their performance characteristics. google.com These pigment derivatives can be used as additives to improve the properties of inks, paints, and plastics. The synthesis of such derivatives often involves the reaction of a pyrazole-containing moiety with a primary pigment structure. google.com

Development as Corrosion Inhibitors

While direct research on the corrosion inhibition properties of this compound is not extensively documented in publicly available scientific literature, the broader class of pyrazole derivatives has been the subject of significant investigation for their potential to protect various metals from corrosion, particularly in acidic environments. The efficacy of these compounds is largely attributed to their molecular structure, which includes multiple adsorption centers such as nitrogen atoms, aromatic rings, and other functional groups that can facilitate the formation of a protective film on the metal surface.

Studies on structurally similar pyrazole derivatives provide valuable insights into the potential anti-corrosion capabilities of this compound. The presence of the methoxyphenyl and phenyl groups, along with the pyrazole core and an amine substituent, suggests that this compound likely possesses the necessary electronic and structural features to function as an effective corrosion inhibitor. These features allow the molecule to adsorb onto a metal surface, displacing corrosive agents and thereby reducing the rate of corrosion.

Detailed Research Findings on Structurally Similar Compounds

Research into pyrazole derivatives with similar key functional groups has demonstrated significant corrosion inhibition efficiencies. For instance, a study on 3(5)-amino, 5(3)-[4'-methoxyphenyl] pyrazole revealed its effectiveness as a corrosion inhibitor for zinc in a hydrochloric acid solution. This compound, which shares the aminopyrazole and methoxyphenyl moieties with the subject compound, was found to act as an anodic inhibitor by adsorbing onto the electrode surface. ampp.org The adsorption process was observed to follow the Temkin isotherm. ampp.org

Another related compound, (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole, has been investigated as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid solution. bohrium.com This study identified the compound as a mixed-type inhibitor, achieving a high efficiency of 91.5% at a concentration of 10⁻³ mol/L. bohrium.com The adsorption of this molecule on the mild steel surface was found to be consistent with the Langmuir isotherm, suggesting the formation of a protective monolayer. bohrium.com

The general consensus from numerous studies is that pyrazole derivatives are effective corrosion inhibitors due to the presence of heteroatoms (nitrogen) and π-electrons in their aromatic rings, which facilitate strong adsorption onto metal surfaces. nih.gov This adsorption can be a combination of physical (electrostatic) and chemical interactions, leading to the formation of a stable, protective barrier. nih.gov

The following tables summarize the findings from studies on these structurally related pyrazole derivatives, highlighting their performance as corrosion inhibitors under specific experimental conditions.

Table 1: Corrosion Inhibition Efficiency of 3(5)-amino, 5(3)-[4'-methoxyphenyl] pyrazole on Zinc

Corrosive MediumInhibitor ConcentrationInhibition Efficiency (%)MethodReference
HClNot Specified87.8Capacitance and Polarization Measurements ampp.org

Table 2: Corrosion Inhibition Performance of (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole on Mild Steel

Corrosive MediumInhibitor ConcentrationInhibition Efficiency (%)MethodReference
1 M HCl10⁻³ mol/L91.5Weight Loss, Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy bohrium.com

These findings underscore the potential of pyrazole derivatives, including this compound, as effective corrosion inhibitors. Further experimental research specifically focused on this compound is necessary to fully elucidate its inhibitive properties and mechanisms of action.

Emerging Research Directions and Future Outlook

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes for pyrazole (B372694) derivatives is a primary focus of current research. Traditional methods are being reimagined to improve yield, reduce waste, and utilize safer reagents. researchgate.netorientjchem.org Green chemistry principles are increasingly being applied, leading to the adoption of novel catalysts and reaction conditions. jetir.orgtandfonline.com

Key advancements in sustainable synthesis include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods.

Solvent-Free Reactions: Conducting reactions without a solvent minimizes volatile organic compound (VOC) emissions and simplifies product purification. tandfonline.com

Green Catalysts: The use of non-toxic, recyclable catalysts such as ammonium (B1175870) chloride and nano-ZnO is gaining prominence. jetir.orgmdpi.com

Aqueous Methods: Utilizing water as a solvent offers a safe, inexpensive, and environmentally friendly alternative to organic solvents. thieme-connect.com

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. mdpi.com

Synthetic ApproachKey AdvantagesRepresentative Catalyst/Condition
Microwave-Assisted SynthesisReduced reaction time, improved yieldsMicrowave irradiation
Solvent-Free ConditionsReduced waste, environmental-friendlyTetrabutylammonium bromide (TBAB)
Green CatalysisNon-toxic, recyclable, cost-effectiveAmberlyst-70, Nano-ZnO
Aqueous SynthesisSafe, inexpensive, environmentally benignCetyltrimethylammonium bromide (CTAB)
Multicomponent ReactionsHigh efficiency, atom economyAcetic acid in water

Advanced Computational Design of Pyrazole Derivatives with Targeted Functions

Computational chemistry has become an indispensable tool in the rational design of novel pyrazole derivatives with specific biological activities. eurasianjournals.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking allow for the prediction of a compound's efficacy and its interaction with biological targets before synthesis, saving significant time and resources. nih.govresearchgate.net

Current computational approaches include:

2D-QSAR Studies: These models correlate the two-dimensional structural features of molecules with their biological activity, helping to identify key functional groups for enhanced potency. nih.govresearchgate.net

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding mode and affinity. eurasianjournals.comrsc.org

Density Functional Theory (DFT) Calculations: DFT is used to investigate the electronic structure and properties of molecules, aiding in the understanding of their reactivity and stability. eurasianjournals.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of molecules over time, helping to understand conformational changes and interactions with their environment. eurasianjournals.comrsc.org

Computational TechniquePrimary Application in Pyrazole DesignKey Insights Provided
2D-QSARPredicting anticancer activityIdentification of essential functional groups for enhanced activity
Molecular DockingSimulating binding to target proteins (e.g., CDK2)Prediction of binding modes and affinity
DFT CalculationsExploring molecular geometry and electronic propertiesUnderstanding of molecular stability and reactivity
Molecular Dynamics SimulationsValidating the stability of compounds in catalytic domainsInformation on conformational changes and binding stability

Deepening Mechanistic Understanding of Biological Activities at the Molecular Level

A fundamental understanding of how pyrazole derivatives exert their biological effects at the molecular level is crucial for the development of more effective and selective therapeutic agents. nih.govresearchgate.net Researchers are employing a combination of experimental and computational techniques to elucidate the precise mechanisms of action.

Key areas of investigation include:

Enzyme Inhibition Studies: Identifying and characterizing the specific enzymes that are targeted by pyrazole compounds.

Receptor Binding Assays: Quantifying the affinity and selectivity of pyrazole derivatives for various biological receptors.

In Silico Modeling: Computational studies, such as molecular docking, are used to visualize and analyze the interactions between pyrazole derivatives and their biological targets, often revealing key hydrogen bonds and π-π stacking interactions that are critical for activity. nih.gov

Structural Biology: X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structure of pyrazole derivatives bound to their target proteins, providing a detailed picture of the molecular interactions.

Diversification of Applications Beyond Traditional Areas

While pyrazole derivatives have a long history of use in medicine, their versatile chemical nature is leading to their exploration in a variety of other fields. orientjchem.orgnbinno.com The unique properties of the pyrazole scaffold make it an attractive building block for novel materials and agrochemicals. nbinno.commdpi.com

Emerging applications for pyrazole derivatives include:

Agrochemicals: Development of new herbicides and fungicides with improved efficacy and environmental profiles. nbinno.commdpi.com

Materials Science: Incorporation of pyrazole moieties into polymers and coordination complexes for applications in electronics and catalysis.

Antiviral Agents: Research into pyrazole-based compounds for the treatment of viral infections, including human coronaviruses. mdpi.com

Neuroprotective Agents: Investigation of their potential in treating neurodegenerative diseases. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new pyrazole derivatives. astrazeneca.comnih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. nih.gov

AI and ML are being applied in several key areas:

High-Throughput Screening Analysis: AI algorithms can rapidly analyze data from high-throughput screening assays to identify promising lead compounds.

Predictive Modeling: Machine learning models can predict the physicochemical properties, biological activity, and potential toxicity of novel pyrazole derivatives before they are synthesized. astrazeneca.com

De Novo Drug Design: AI can generate novel molecular structures with desired properties, providing new starting points for drug discovery programs.

Structure-Activity Relationship (SAR) Exploration: AI-powered tools can help researchers to understand complex SARs and design more potent and selective compounds. nih.gov

The synergy between computational modeling and experimental validation, powered by AI and machine learning, is expected to significantly accelerate the pace of innovation in the field of pyrazole chemistry, leading to the discovery of new compounds with a wide range of applications. eurasianjournals.comnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via condensation reactions between substituted hydrazines and α,β-unsaturated ketones or aldehydes. For example, microwave-assisted reactions have been employed to generate pyrazole derivatives efficiently, reducing reaction times compared to conventional heating . Optimization involves varying solvent polarity (e.g., DMF vs. ethanol) and temperature to enhance yield. The Vilsmeier–Haack reaction is also used for formylation steps in intermediate synthesis . Purification often involves column chromatography or recrystallization from ethanol.

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • Answer :

  • Spectroscopy : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks, with methoxy groups appearing as singlets (~3.8 ppm) and pyrazole protons as distinct doublets. IR spectroscopy identifies N-H stretches (~3350 cm1^{-1}) and C=O/C=N bonds (~1650 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing. For example, triclinic crystal systems (space group P1P1) with unit cell parameters (e.g., a=8.510.5a = 8.5–10.5 Å) are reported, validated using SHELXL for refinement . WinGX and ORTEP are used for visualization and geometry analysis .

Advanced Research Questions

Q. How can computational methods predict the biological activity and electronic properties of this compound?

  • Answer : Density functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, model electron density and HOMO-LUMO gaps to predict reactivity and binding affinity . Molecular docking (e.g., AutoDock Vina) assesses interactions with targets like cannabinoid receptors or fungal enzymes, guided by structural analogs showing antitubercular or antifungal activity . Solvent effects are simulated using polarizable continuum models (PCMs) to refine activity predictions .

Q. What strategies address discrepancies in crystallographic data during structure refinement?

  • Answer : Discrepancies in thermal parameters or occupancy factors are resolved using SHELXL's restraints (e.g., SIMU/DELU for anisotropic displacement) and iterative refinement cycles. High-resolution data (>1.0 Å) and twinning detection (via PLATON) improve accuracy. For low-quality crystals, synchrotron radiation or data merging from multiple crystals may be required . Validation tools like CheckCIF flag outliers (e.g., bond length deviations >0.02 Å), prompting manual adjustments .

Q. How should researchers design experiments to evaluate the biological activity of this compound?

  • Answer :

  • In vitro assays : Antifungal activity is tested against Candida spp. using broth microdilution (MIC values). Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293) .
  • Target identification : Radioligand binding assays (e.g., for GPCRs) quantify receptor affinity. Enzyme inhibition (e.g., carbonic anhydrase) is measured using stopped-flow spectrophotometry .
  • Dose-response curves : IC50_{50} values are derived using nonlinear regression (e.g., GraphPad Prism), with triplicate replicates to ensure statistical significance.

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

  • Answer :

  • Substituent effects : Introducing halogens (e.g., Cl, F) at the 4-position of the phenyl ring increases lipophilicity and membrane permeability, as shown in analogs with improved antitubercular activity . Methoxy-to-hydroxy substitution alters hydrogen-bonding capacity, affecting target binding .
  • SAR analysis : Comparative studies of derivatives (e.g., pyrazolo[4,3-d]pyrimidines) identify critical pharmacophores. 3D-QSAR models (e.g., CoMFA) map steric/electrostatic fields to bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.